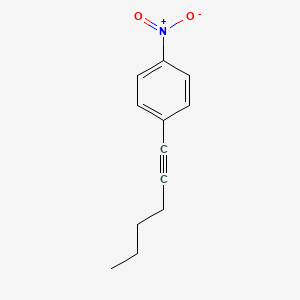

1-(Hex-1-ynyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hex-1-ynyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILXKRUVEDBOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460479 | |

| Record name | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229022-43-9 | |

| Record name | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Carbon Carbon Bond Formation

| Property | Value/Description |

| Appearance | Expected to be a solid at room temperature, likely pale yellow, typical for nitroaromatic compounds. |

| Melting Point | Not experimentally determined in available literature. For comparison, the related compound 1-ethynyl-4-nitrobenzene (B13769) has a melting point of 148-150 °C. sigmaaldrich.comichemical.com |

| Boiling Point | Not experimentally determined. High boiling point expected due to its molecular weight and polarity. |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and acetone. noaa.gov |

| Property | Value/Description | Source |

| Polar Surface Area (PSA) | 45.82 Ų | lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 3.66 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

| Exact Mass | 203.094629 | lookchem.com |

Reactivity and Mechanistic Investigations of 1 Hex 1 Ynyl 4 Nitrobenzene

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 1-(hex-1-ynyl)-4-nitrobenzene serves as a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Metal-catalyzed additions to alkynes are powerful methods for the synthesis of functionalized organic molecules. In the case of this compound, the electron-deficient nature of the alkyne, due to the para-nitro group, influences the regioselectivity of these additions.

Hydration: The hydration of terminal alkynes, which involves the addition of water across the triple bond, typically yields methyl ketones. This transformation is often catalyzed by mercury(II) salts, but due to toxicity concerns, other metal catalysts, particularly gold and platinum, have been developed. For this compound, the hydration would be expected to follow Markovnikov's rule, leading to the formation of 1-(4-nitrophenyl)hexan-2-one. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.

| Catalyst System | Product | Regioselectivity |

|---|---|---|

| HgSO4, H2SO4, H2O | 1-(4-nitrophenyl)hexan-2-one | Markovnikov |

| Au(I) or Au(III) complexes | 1-(4-nitrophenyl)hexan-2-one | Markovnikov |

Hydroamination: The addition of an N-H bond across the alkyne triple bond, known as hydroamination, provides a direct route to enamines and imines, which can be further reduced to amines. This reaction is catalyzed by various transition metals, including ruthenium, rhodium, and iridium. The hydroamination of this compound with an amine, such as aniline, would likely yield an imine product after tautomerization of the initially formed enamine. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

| Catalyst | Reactant | Product |

|---|---|---|

| Ruthenium complexes | Aniline | N-(1-(4-nitrophenyl)hexylidene)aniline |

| Rhodium complexes | Alkylamine | Corresponding imine |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles. The terminal alkyne of this compound is an excellent substrate for these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between this compound and an organic azide (R-N3) in the presence of a copper(I) catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole. This reaction is highly reliable and tolerates a wide range of functional groups.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as Cp*RuCl(PPh3)2, promote the cycloaddition of azides and terminal alkynes to selectively produce the 1,5-disubstituted 1,2,3-triazole. acs.orgnih.gov This complementary regioselectivity provides access to a different isomeric series of triazoles.

| Catalyst | Azide Reactant | Product Regioisomer |

|---|---|---|

| Copper(I) | Benzyl azide | 1-Benzyl-4-(1-(4-nitrophenyl)pentyl)-1H-1,2,3-triazole (1,4-disubstituted) |

| Ruthenium(II) | Benzyl azide | 1-Benzyl-5-(1-(4-nitrophenyl)pentyl)-1H-1,2,3-triazole (1,5-disubstituted) acs.orgnih.gov |

The alkyne moiety of this compound can undergo both reduction and oxidation, leading to a variety of functionalized products.

Reductive Functionalization: The triple bond can be partially reduced to a double bond or fully reduced to a single bond. The stereochemical outcome of the partial reduction can be controlled by the choice of reagents. For example, catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will produce the corresponding (Z)-alkene. In contrast, reduction with sodium in liquid ammonia (Birch reduction) typically yields the (E)-alkene. Complete hydrogenation to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. However, care must be taken as many of these conditions will also reduce the nitro group.

Oxidative Functionalization: Oxidative cleavage of the alkyne triple bond can be achieved using strong oxidizing agents such as ozone (O3) or potassium permanganate (KMnO4). openochem.orglibretexts.orglibretexts.orglibretexts.orgopenstax.orglibretexts.orgwikipedia.orgpearson.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.orgyoutube.com For an internal alkyne like this compound, this reaction would cleave the triple bond to form two carboxylic acids: 4-nitrobenzoic acid and pentanoic acid. openochem.orglibretexts.orglibretexts.orgopenstax.orgpearson.commasterorganicchemistry.com

| Reagent/Condition | Product |

|---|---|

| H2, Lindlar's Catalyst | (Z)-1-(Hex-1-enyl)-4-nitrobenzene |

| Na, NH3 (l) | (E)-1-(Hex-1-enyl)-4-nitrobenzene |

| H2, Pd/C | 1-Hexyl-4-nitrobenzene (potential for nitro group reduction) |

| 1. O3, 2. H2O | 4-Nitrobenzoic acid and Pentanoic acid openochem.orglibretexts.orglibretexts.orgopenstax.orgpearson.commasterorganicchemistry.com |

| KMnO4, H2O, heat | 4-Nitrobenzoic acid and Pentanoic acid libretexts.orglibretexts.orglibretexts.orgopenstax.orglibretexts.orgmasterorganicchemistry.comyoutube.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. Terminal alkynes are common components in several MCRs.

A3 Coupling (Aldehyde-Alkyne-Amine): This reaction involves the coupling of an aldehyde, an alkyne, and an amine to produce a propargylamine. wikipedia.orgphytojournal.comlibretexts.orgresearchgate.netnih.gov In the context of this compound, it would react with an aldehyde (e.g., benzaldehyde) and a secondary amine (e.g., piperidine) in the presence of a metal catalyst (often copper or gold) to yield the corresponding propargylamine. wikipedia.orgphytojournal.comlibretexts.orgresearchgate.netnih.gov

Sonogashira Coupling: While typically a cross-coupling reaction, the Sonogashira reaction can be part of a multicomponent sequence. rsc.orgresearchgate.netwikipedia.orgmdpi.comlibretexts.org For instance, a one-pot reaction involving an aryl halide, this compound, and another component could be designed. The electron-withdrawing nitro group on this compound can influence its reactivity in such transformations. wikipedia.org

| Reaction Name | Reactants | Catalyst | Product Type |

|---|---|---|---|

| A3 Coupling | Benzaldehyde, Piperidine | Cu(I) or Au(I) | Propargylamine wikipedia.orgphytojournal.comlibretexts.orgresearchgate.netnih.gov |

| Sonogashira Coupling | Aryl iodide, Amine | Pd(0), Cu(I) | Diarylacetylene derivative rsc.orgresearchgate.netwikipedia.orgmdpi.comlibretexts.org |

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably the amino group.

The reduction of the nitro group in this compound to an amino group is a key transformation, as it provides access to aniline derivatives that are valuable synthetic intermediates. A significant challenge in this reduction is the chemoselective reduction of the nitro group in the presence of the alkyne, which is also susceptible to reduction.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.orgthieme-connect.comnih.govacs.orgrsc.orgfrontiersin.orgacsgcipr.orgaskiitians.comresearchgate.netscispace.comreddit.commt.comrsc.org Common reagents and conditions include:

Tin(II) chloride (SnCl2) in ethanol or ethyl acetate (B1210297): This is a classic and effective method for the selective reduction of nitroarenes in the presence of other reducible functional groups. acsgcipr.orgresearchgate.netscispace.comreddit.com

Iron powder in acidic medium (e.g., acetic acid or ammonium chloride): This is another widely used method for the chemoselective reduction of nitro groups.

Catalytic Hydrogenation with specific catalysts: While standard hydrogenation with Pd/C can reduce both the nitro group and the alkyne, certain catalyst systems can show selectivity. For instance, ruthenium-based catalysts have been shown to selectively reduce nitro groups in the presence of alkynes under specific conditions. acs.orgorganic-chemistry.orgthieme-connect.com

Photocatalytic reduction: Recent advances have demonstrated the use of photocatalysts for the selective reduction of nitrobenzenes to anilines under mild conditions. rsc.orgfrontiersin.org

The product of this reduction is 4-(hex-1-ynyl)aniline, a valuable building block for the synthesis of more complex molecules.

| Reagent/Catalyst | Conditions | Product | Chemoselectivity |

|---|---|---|---|

| SnCl2·2H2O | Ethanol, heat | 4-(Hex-1-ynyl)aniline | High for nitro group acsgcipr.orgresearchgate.netscispace.comreddit.com |

| Fe, NH4Cl | Ethanol/water, heat | 4-(Hex-1-ynyl)aniline | High for nitro group |

| (Ph3P)3RuCl2, Zn/H2O, KOH | Dioxane | 4-(Hex-1-ynyl)aniline | High for nitro group acs.orgorganic-chemistry.orgthieme-connect.com |

| H2, Pd/C | Methanol | 4-Hexylaniline | Both groups reduced |

Role of the Nitro Group in Directing Aromatic Reactivity

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the benzene ring in this compound. Its strong inductive and resonance effects decrease the electron density of the aromatic system, a phenomenon known as deactivation. minia.edu.egyoutube.com This deactivation makes the ring less susceptible to electrophilic attack compared to benzene.

In electrophilic aromatic substitution (EAS) reactions, the nitro group primarily directs incoming electrophiles to the meta position. youtube.com This is because the deactivating effect is most pronounced at the ortho and para positions, which bear a partial positive charge due to resonance delocalization with the nitro group. Consequently, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic attack. minia.edu.egyoutube.com Computational studies on nitrobenzene (B124822), a related compound, have provided a theoretical basis for this directing effect by evaluating the energies of the intermediate carbocations (arenium ions) formed during the reaction. ijrti.orgijrti.orgresearchgate.netirjet.net

Conversely, the potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). By stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, the nitro group facilitates the displacement of a leaving group at the ortho or para position. hud.ac.uk

Aromatic Ring Functionalization and Substitution Reactions

The presence of both a nitro and a hexynyl group on the benzene ring of this compound offers unique opportunities for the selective functionalization of the aromatic core. The electronic properties of these substituents govern the regiochemical outcome of various substitution reactions.

Regioselective C-H Functionalization of Nitroarenes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For nitroarenes, this can be a challenging endeavor due to the deactivated nature of the aromatic ring. However, various catalytic systems have been developed to achieve regioselective C-H functionalization. While specific studies on this compound are limited, research on related nitroarenes demonstrates that directing groups can be employed to control the position of C-H activation. mdpi.com For instance, the development of multitasking predictive models for site selectivity in aromatic C-H functionalization is an active area of research, aiming to provide chemists with tools to determine which reactions might proceed with high selectivity. researchgate.net

Impact of Nitro and Alkynyl Groups on Electrophilic and Nucleophilic Aromatic Substitution

The combined influence of the nitro and alkynyl groups on the aromatic ring of this compound creates a distinct reactivity pattern for both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution , the nitro group's strong deactivating and meta-directing effect is the dominant factor. minia.edu.egyoutube.com The hexynyl group, while being a π-system, is generally considered to be a weakly deactivating group in EAS. Therefore, electrophilic attack is expected to occur at the positions meta to the nitro group.

In nucleophilic aromatic substitution , the nitro group's ability to activate the ring towards nucleophilic attack is paramount. hud.ac.uk For a reaction to proceed via the SNAr mechanism, a suitable leaving group must be present on the ring, typically at a position ortho or para to the nitro group. The presence of the hexynyl group at the para position means that if a leaving group were present at an ortho position, the nitro group would effectively stabilize the intermediate Meisenheimer complex, facilitating the substitution. Kinetic studies on similar nitrofluorobenzenes have shown that the rates of these reactions are significantly faster in aprotic solvents and that the breakdown of the Meisenheimer intermediate can be the rate-limiting step. hud.ac.uk

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a synergistic approach combining computational modeling and experimental analysis.

Computational and Experimental Transition State Analysis

The study of transition states provides invaluable insights into the energy barriers and pathways of chemical reactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of transition states in electrophilic and nucleophilic aromatic substitution reactions. ijrti.orgijrti.orgresearchgate.net For electrophilic substitution on nitrobenzene, computational studies have been used to calculate the activation energies for attack at different positions, confirming the preference for meta substitution. ijrti.orgijrti.org

Experimentally, kinetic studies can provide information about the species involved in the rate-determining step of a reaction, which is directly related to the transition state. For nucleophilic aromatic substitution reactions of nitroarenes, Brønsted analysis, which correlates reaction rates with the pKa of the nucleophile, has been used to probe the nature of the transition state. hud.ac.uk

Investigation of Intermediate Species

The direct observation or trapping of reaction intermediates is a cornerstone of mechanistic investigation. In electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex). youtube.com While generally short-lived, its stability, as influenced by substituents, dictates the reaction's regioselectivity.

In nucleophilic aromatic substitution, the Meisenheimer complex is the critical intermediate. hud.ac.uk The stability of this complex is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group. Spectroscopic techniques can sometimes be used to detect these intermediates, providing direct evidence for the proposed reaction mechanism. For other reactions involving nitroarenes, such as those proceeding through nitrene intermediates, experimental and computational studies have been employed to differentiate between various reactive species and their subsequent reaction pathways. nih.gov

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling |

| Aromatic (Ha, ortho to -NO₂) | Doublet | 8.15 - 8.25 | J ≈ 9 Hz |

| Aromatic (Hb, meta to -NO₂) | Doublet | 7.55 - 7.65 | J ≈ 9 Hz |

| Methylene (-C≡C-CH₂-) | Triplet | 2.40 - 2.50 | J ≈ 7 Hz |

| Methylene (-CH₂-CH₂-CH₃) | Sextet | 1.55 - 1.65 | J ≈ 7 Hz |

| Methylene (-CH₂-CH₃) | Sextet | 1.40 - 1.50 | J ≈ 7 Hz |

| Methyl (-CH₃) | Triplet | 0.90 - 1.00 | J ≈ 7 Hz |

The aromatic protons are expected to form an AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. stackexchange.comstackexchange.com

| Carbon Atom | Approx. Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | 147 - 149 |

| Aromatic (C-H, meta to -NO₂) | 129 - 131 |

| Aromatic (C-H, ortho to -NO₂) | 123 - 125 |

| Aromatic (C-C≡C) | 129 - 132 (ipso-carbon) |

| Alkyne (-C≡C-) | 93 - 96 |

| Alkyne (-C≡C-) | 79 - 82 |

| Methylene (-C≡C-CH₂-) | 19 - 21 |

| Methylene (-CH₂-CH₂-CH₃) | 30 - 32 |

| Methylene (-CH₂-CH₃) | 21 - 23 |

| Methyl (-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | 1515 - 1530 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1355 | Strong |

| C≡C Stretch | 2210 - 2240 | Medium to weak (internal alkyne) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong |

The characteristic strong absorptions of the nitro group are a key feature in the IR spectrum of this compound. irjet.netresearchgate.net

Mass Spectrometry (Predicted)

Molecular Ion (M⁺) : Expected at m/z = 203.

Key Fragments : Fragmentation would likely involve loss of the nitro group (-NO₂, 46 amu) or cleavage along the hexyl chain.

Applications and Advanced Materials Science Based on 1 Hex 1 Ynyl 4 Nitrobenzene Scaffolds

Precursors for Conjugated Systems and π-Extended Architectures

The 1-(hex-1-ynyl)-4-nitrobenzene molecule is a valuable building block for the creation of larger, electronically active systems. The presence of the hexynyl group provides a direct route to extend the π-conjugation, a key feature for materials with interesting electronic and photophysical properties.

The terminal alkyne functionality of this compound allows it to serve as a monomer in the synthesis of conjugated oligomers and polymers. google.com Polymerization can be achieved through various metal-catalyzed coupling reactions, leading to poly(phenylacetylene) derivatives. The resulting polymers feature a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons.

The electronic properties of these polymers are significantly influenced by the substituents on the phenyl ring. google.com In this case, the strongly electron-withdrawing nitro group (-NO₂) decreases the electron density of the aromatic ring and the polymer backbone. This electronic perturbation directly impacts the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. The hexyl group, while primarily influencing solubility and processing, can also have a subtle electronic effect. By systematically varying substituents—for example, by replacing the nitro group with electron-donating groups or altering the length of the alkyl chain—researchers can fine-tune the electronic and optical properties of the resulting polymers for specific applications. google.com While specific oligomers of this compound are not extensively detailed in the provided literature, the principles of using substituted phenylacetylenes are well-established for creating materials with tailored characteristics. psu.edu

The design of organic semiconductors often relies on creating molecules with specific donor-acceptor characteristics to control charge transport. google.com this compound embodies a simple model of a donor-acceptor system within a single molecule. The nitrophenyl group acts as an electron acceptor, while the hexynyl-substituted ring can be considered the π-donating backbone. This intramolecular charge-transfer character is a fundamental principle in the design of materials for optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

For a material to function as an organic semiconductor, it must allow for efficient movement of charge carriers (electrons or holes). This is achieved through sufficient intermolecular orbital overlap in the solid state. The rigid, planar structure of the phenylacetylene unit promotes π-π stacking, creating pathways for charge transport. mdpi.com The design principles involve:

Tuning Energy Levels: The nitro group lowers the LUMO energy, making the material a potential n-type (electron-transporting) semiconductor. google.com

Enhancing Intermolecular Interactions: The extended π-system facilitates stacking, which is crucial for charge mobility. The alkyl chain can influence the packing arrangement and morphology of thin films. mdpi.com

Controlling Morphology: The solubility imparted by the hexyl chain allows for solution-based processing, enabling better control over the thin-film morphology, which is critical for device performance.

The use of tert-butyl substituted analogues has demonstrated how alkyl groups can lead to entirely different crystal structures compared to unsubstituted parent compounds, impacting the electronic properties of the material. mdpi.com This highlights the importance of the interplay between the electronic nature of the substituents and the resulting solid-state packing.

Utilization in Supramolecular Chemistry and Crystal Engineering

The solid-state structure of materials based on this compound is governed by a variety of non-covalent interactions. The electron-deficient nitro-substituted aromatic ring and the electron-rich alkyne and alkyl groups create distinct regions for intermolecular bonding. Key interactions include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. They can form weak hydrogen bonds with C-H donors from the aromatic rings or alkyl chains of neighboring molecules. researchgate.net These interactions play a significant role in directing the assembly of molecules in the crystal lattice. researchgate.netethernet.edu.et

π-π Stacking: The aromatic phenyl rings can stack on top of each other. Given the electron-withdrawing nature of the nitro group, these interactions are often of a "slipped" or offset parallel nature, driven by quadrupole-quadrupole interactions rather than simple van der Waals forces. researchgate.net

Lone Pair-π Interactions: The oxygen lone pairs of a nitro group can interact with the π-system of an adjacent aromatic ring, further stabilizing the crystal structure. nih.gov

Studies on related nitrobenzene (B124822) derivatives show that the insertion of nitro groups into a benzene molecule leads to the formation of stronger C-H···O intermolecular hydrogen bonds and stacking interactions, which become the primary structure-directing forces. researchgate.net

Table 1: Key Non-Covalent Interactions in Nitroaromatic Assemblies

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| Hydrogen Bonding | Aromatic/Alkyl C-H | Nitro Group Oxygen | Directs molecular orientation and links motifs. researchgate.net |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Forms columns or layers, crucial for electronic overlap. researchgate.net |

| Lone Pair-π | Oxygen Lone Pair | Phenyl Ring (π-system) | Contributes to the stability of the overall packing arrangement. nih.gov |

Crystal engineering aims to design and control the formation of solid-state structures to achieve desired physical properties. This compound is a candidate for co-crystallization strategies. By combining it with a complementary molecule (a "co-former"), typically an electron-donating species, it is possible to form a co-crystal with a new, highly ordered structure.

Strategies for co-crystallization with this molecule could involve:

Pairing with Electron Donors: Combining it with electron-rich aromatic molecules (e.g., pyrene, aniline derivatives) could induce the formation of charge-transfer complexes, where alternating donor and acceptor molecules stack, potentially leading to materials with unique conductive or optical properties.

Utilizing Hydrogen Bond Donors: Co-crystallization with molecules containing strong hydrogen bond donors (e.g., hydroquinone, carboxylic acids) could lead to robust supramolecular synthons, where the nitro group acts as a reliable acceptor. ethernet.edu.et

The solid-state packing of such molecules is critical. In nitro-substituted benzenes, stacking interactions often form the primary structural motif, which is then linked into a three-dimensional network by weaker C-H···O hydrogen bonds. researchgate.net The interplay and competition between these different interactions determine the final crystal structure and, by extension, the material's properties.

Role as a Synthetic Building Block for Complex Organic Scaffolds

Beyond materials science, this compound is a versatile building block in organic synthesis, providing access to more complex molecular targets. lookchem.com Its utility stems from the orthogonal reactivity of its alkyne and nitro functional groups.

The alkyne group is a gateway to a multitude of transformations:

Palladium-Catalyzed Cross-Coupling: The terminal alkyne readily participates in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for extending the π-conjugated system, forming internal alkynes, and synthesizing precursors for macrocycles or complex aromatic systems. nih.gov

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions. For example, a Huisgen [3+2] cycloaddition with an azide would yield a 1,2,3-triazole ring, a common and stable heterocyclic motif in medicinal chemistry and materials science.

Hydration/Oxidation: The alkyne can be hydrated to form a ketone (1-(4-nitrophenyl)hexan-1-one) or oxidized to an α-dione (1-(4-nitrophenyl)hexane-1,2-dione), introducing new carbonyl functionalities for further derivatization. lookchem.com

The nitro group provides a separate avenue for synthetic diversification:

Reduction to an Amine: The nitro group can be selectively reduced to an amino group (-NH₂) under various conditions (e.g., using SnCl₂, H₂/Pd, or Fe/HCl). This transformation is fundamental, as it converts the electron-withdrawing nitrobenzene into an electron-donating aniline derivative. The resulting 4-(hex-1-ynyl)aniline is a valuable intermediate itself.

Further Amine Chemistry: The newly formed amino group can undergo a vast array of subsequent reactions. It can be acylated to form amides, alkylated, diazotized to form diazonium salts (which are themselves highly versatile intermediates), or used as a nucleophile in the synthesis of nitrogen-containing heterocycles. nih.govthieme-connect.com

This dual reactivity allows for a stepwise, controlled synthesis of complex scaffolds where reactions can be performed on one functional group while leaving the other intact for a later transformation.

Table 2: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functional Group/Scaffold |

| Alkyne | Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) | Internal Alkyne (Ar-C≡C-Ar'-NO₂) |

| Alkyne | [3+2] Cycloaddition | R-N₃ | 1,2,3-Triazole |

| Alkyne | Hydration | H₂SO₄, HgSO₄ | Ketone |

| Nitro | Reduction | SnCl₂, HCl | Amine (Aniline derivative) |

| Amine (post-reduction) | Acylation | Acyl Chloride | Amide |

| Amine (post-reduction) | Diazotization | NaNO₂, HCl | Diazonium Salt |

Synthesis of Heterocyclic Compounds (e.g., Indoles, Triazoles)

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound serves as a versatile building block for such syntheses.

Indoles:

Indole derivatives are prevalent in biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.comdergipark.org.trpcbiochemres.com The synthesis of indoles can be achieved through various methods, and the structural features of this compound make it a suitable precursor for several strategies. One notable method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with a terminal alkyne. pcbiochemres.com While specific examples with this compound are not detailed, the general mechanism is applicable.

Another relevant approach is the Bartoli indole synthesis, which reacts ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.org The nitro group present in this compound is a key functional group for this type of transformation.

Furthermore, reductive cyclization of nitrobenzene derivatives is a known route to indoles. researchgate.netbeilstein-journals.org For instance, 2-nitrostyrene derivatives can undergo reductive cyclization in the presence of a metal catalyst and carbon monoxide to yield indoles. beilstein-journals.org This highlights the potential of the nitro group in facilitating cyclization reactions to form the indole core.

Triazoles:

1,2,3-Triazoles are a class of five-membered heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. nih.govresearchgate.net The most prominent method for their synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. nih.gov

The terminal alkyne of this compound is well-suited for this reaction. The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the alkyne. Studies have shown that phenylacetylenes with electron-withdrawing groups, such as a nitro group, are highly reactive in CuAAC reactions. mdpi.com For example, the reaction of p-nitroethynylbenzene with an azide proceeds efficiently. mdpi.com This suggests that this compound would be an excellent substrate for the synthesis of a variety of triazole-containing compounds. The reaction is typically carried out under mild conditions, often at room temperature, using a copper(I) catalyst, which can be generated in situ from copper(II) salts and a reducing agent. csic.es

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | Cu(I) | Neat | Quantitative | csic.es |

| p-Nitroethynylbenzene | Various Azides | Cu(II) acetate (B1210297) | Acetonitrile | High | mdpi.com |

| Ethynyl(phenyl)selenide | Benzylazide | Cu(I) | - | 84% | mdpi.com |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic strategies. The reactivity of this compound makes it an ideal participant in such processes. The alkyne can undergo initial transformations that set the stage for subsequent intramolecular cyclizations or additions.

Research has demonstrated that electron-deficient terminal alkynes can participate in novel copper-catalyzed cascade cyclization reactions. acs.orgnih.gov For instance, the reaction of enamines with electron-deficient terminal alkynes can lead to the formation of complex polysubstituted fused heterocyclic systems like pyrido[1,2-a]indoles in a single step. acs.orgnih.gov This process involves the formation of two rings, three C-C bonds, and one C-N bond. acs.org

Furthermore, the combination of photoredox and nickel dual catalysis has enabled cascade reactions involving terminal alkynes bearing electron-withdrawing groups. nih.gov These reactions can lead to the synthesis of highly substituted alkenes with good to high yields and excellent stereoselectivities. nih.gov The nitro group in this compound would activate the alkyne towards such transformations.

Tandem reactions involving Sonogashira coupling followed by cyclization are also a powerful tool. For example, a diyne-enone containing a nitrophenyl group was synthesized via Sonogashira coupling and subsequently used in a rhodium-catalyzed tandem nucleophilic addition/bicyclization to create fused bicyclic systems. rsc.org This illustrates how the core structure of this compound could be incorporated into more complex molecules through sequential, one-pot reactions.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Cascade Cyclization | Enamines and Electron-Deficient Terminal Alkynes | Cu(I) | Polysubstituted Pyrido[1,2-a]indoles | Formation of 2 rings, 3 C-C bonds, 1 C-N bond | acs.orgnih.gov |

| Photoredox and Nickel Dual-Catalyzed Hydroalkylation | Terminal Alkynes and Tertiary Alkyl Oxalates | Photocatalyst and Nickel Catalyst | Trisubstituted Alkenes | Broad substrate scope, high stereoselectivity | nih.gov |

| Rhodium-Catalyzed Tandem Nucleophilic Addition/Bicyclization | Diyne-enones with Alcohols | [RhCl(CO)2]2 | 2,3-Fused Bicyclic Systems | Modular entry to complex fused rings | rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorph Analysis and Molecular Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. It is particularly adept at distinguishing between different crystalline forms (polymorphs), identifying non-equivalent molecules within a crystal lattice, and probing molecular motions over a wide range of timescales. While specific ssNMR studies on 1-(Hex-1-ynyl)-4-nitrobenzene are not prominent in the literature, the application of this technique would yield critical information as outlined in the table below.

The core principles of ssNMR for structural analysis involve experiments like Cross-Polarization Magic Angle Spinning (CP/MAS). CP enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei, while MAS averages out anisotropic interactions that broaden spectral lines in solid samples. For dynamic studies, techniques measuring relaxation times and spectral lineshapes at various temperatures can quantify the rates and amplitudes of molecular motions, such as the rotation of the butyl group or phenyl ring wobbling. Combining ssNMR experiments with molecular dynamics (MD) simulations offers a synergistic approach, providing an atomic-level understanding of peptide-lipid interactions and permeation, a methodology that could be adapted to study how this compound interacts with other molecules in a composite material.

Table 1: Potential Insights from ssNMR Analysis of this compound

| Analytical Goal | ssNMR Technique | Expected Information |

| Polymorph Identification | ¹³C CP/MAS | Distinct chemical shifts for each carbon atom would serve as a fingerprint for a specific crystalline form. The presence of multiple peaks for a single carbon site could indicate the existence of a polymorphic mixture or multiple molecules in the asymmetric unit of the crystal. |

| Conformational Analysis | 2D Correlation Experiments | Through-space and through-bond correlation experiments can establish the conformation of the hexynyl chain and its orientation relative to the nitrophenyl group in the solid state. |

| Molecular Dynamics | Variable Temperature ¹H and ¹³C ssNMR, Relaxation Time Measurements | Quantifies the motion of different parts of the molecule, such as the rotation of the terminal methyl group, torsional motions along the alkyl chain, and whole-molecule reorientations. |

| Intermolecular Packing | ¹H-¹³C HETCOR | Provides information on the proximity between specific hydrogen and carbon atoms on neighboring molecules, helping to elucidate the 3D packing arrangement in the crystal lattice. |

X-ray Crystallography for Detailed Solid-State Structures and Intermolecular Interactions

While the crystal structure of this compound itself is not publicly documented, the structure of the closely related analogue, 1-Nitro-4-(1-propyn-1-yl)benzene (C₉H₇NO₂), offers significant insight into the expected structural features. This analogue differs only in the length of the alkyl chain (propyl vs. hexyl), and its crystallographic data provides a strong basis for understanding the packing and interactions in the solid state.

The crystal structure of 1-Nitro-4-(1-propyn-1-yl)benzene reveals that the molecule crystallizes in the monoclinic system with the space group I2/a. The molecule possesses a crystallographic twofold symmetry axis. In the crystal packing of nitrobenzene (B124822) derivatives, intermolecular interactions are often dominated by weak C-H···O hydrogen bonds involving the nitro group, rather than strong π-π stacking interactions. The introduction of a nitro group into a benzene ring enhances the acceptor strength of the oxygen atoms for hydrogen bonding. In contrast, studies of benzene itself show that very weak C-H···π interactions are the most significant. The diversity in crystal packing can be significant even with subtle molecular changes, as seen in a series of dialkoxy ethynylnitrobenzenes where altering the alkoxy chain length resulted in completely different crystal systems and packing motifs.

Table 2: Crystallographic Data for the Analogue 1-Nitro-4-(1-propyn-1-yl)benzene

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Unit Cell Dimensions | a = 7.3633 Å, b = 12.0641 Å, c = 8.9185 Å |

| Unit Cell Angles | α = 90°, β = 103.738°, γ = 90° |

| ** |

Future Directions and Emerging Research Avenues

Development of Catalyst-Free and Highly Sustainable Synthetic Routes

The conventional synthesis of arylalkynes like 1-(hex-1-ynyl)-4-nitrobenzene often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. While effective, these methods can involve expensive and toxic metal catalysts, posing challenges for sustainable and large-scale production. A significant future direction is the development of catalyst-free synthetic methodologies.

Recent advancements have shown the potential for catalyst-free hydrochlorination of terminal arylalkynes and hydroboration of alkynes and alkenes. rhhz.netresearchgate.net Researchers are exploring methods like photo-induced reactions and reactions in green solvents such as water to minimize environmental impact. researchgate.netacs.orgbohrium.com For nitroaromatic compounds, sustainable synthesis is also a key focus, with efforts to replace hazardous nitrating agents and reduce waste. rsc.orgrsc.orgfrontiersin.orgresearchgate.net The development of a one-pot, catalyst-free reaction combining a nitration and a subsequent coupling step would represent a major breakthrough in the sustainable synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Arylalkynes

| Method | Catalyst | Sustainability | Scope |

| Sonogashira Coupling | Palladium/Copper | Low to Medium | Broad |

| Catalyst-Free Hydroalkynylation | None | High | Developing |

| Photocatalytic Synthesis | Photocatalyst (e.g., TiO2) | High | Substrate-dependent |

| Aqueous Phase Synthesis | Often catalyst-free or with recyclable catalysts | High | Emerging |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless scale-up. purdue.edursc.org The integration of the synthesis of this compound into continuous-flow systems is a promising research avenue. rsc.orgrsc.org This approach could allow for the safe handling of potentially hazardous reagents and intermediates, precise control over reaction parameters like temperature and pressure, and increased product yields and purity. purdue.eduthalesnano.com

Furthermore, automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives of this compound. synplechem.comscripps.edu These platforms can perform high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development. acs.orgresearchgate.netacs.org The combination of flow chemistry and automated synthesis could enable the on-demand production of this compound and its derivatives for various applications.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of this compound, with its electron-deficient alkyne and aromatic ring, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations that go beyond standard alkyne and nitroarene chemistry.

The electron-withdrawing nitro group makes the alkyne more susceptible to nucleophilic attack, opening up possibilities for reactions that are challenging with electron-rich alkynes. acs.orgacs.orgnumberanalytics.com Researchers may investigate phosphine-catalyzed reactions or additions of various nucleophiles under mild conditions. acs.org Conversely, the nitro group itself can be a versatile functional handle for a variety of transformations, including reductions to amines, denitrative substitutions, and participation in cyclization reactions. rsc.orgresearchgate.netmit.edunih.govrsc.org The interplay between the alkyne and the nitro group could lead to unprecedented intramolecular cyclizations, affording novel heterocyclic scaffolds of potential pharmaceutical interest.

Advancements in Computational Prediction and Machine Learning for Molecular Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its electronic structure, reactivity, and potential applications.

Density functional theory (DFT) calculations can be employed to model reaction mechanisms, such as the Sonogashira coupling, and to predict the feasibility of novel, untested transformations. acs.orgacs.orgnih.govresearchgate.netsemanticscholar.org This can guide experimental work and reduce the number of trial-and-error experiments.

Machine learning algorithms can be trained on existing experimental data to predict the outcomes of reactions, optimize reaction conditions, and even design new catalysts for the synthesis of this compound and its derivatives. acs.orgchemrxiv.orgibm.comnih.govdigitellinc.com These predictive models can significantly accelerate the discovery of new functional molecules based on the this compound scaffold with desired properties for specific applications.

Expanding Applications in Next-Generation Functional Materials and Nanotechnology

The rigid, linear structure of the hexynyl group combined with the electronic properties of the nitrobenzene (B124822) moiety makes this compound an attractive building block for advanced functional materials.

Future research could explore the incorporation of this molecule into conjugated polymers and oligomers. hkust.edu.hkoup.com The resulting materials may exhibit interesting optical and electronic properties, such as aggregation-induced emission, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. mdpi.comdigitellinc.comarxiv.orgresearchgate.net The presence of the nitro group could also be exploited for post-polymerization modification, allowing for the fine-tuning of material properties. mdpi.com

In the realm of nanotechnology, this compound could serve as a molecular wire or a component in self-assembled monolayers on metal surfaces. wikipedia.org Its defined length and electronic characteristics are desirable for applications in molecular electronics. Furthermore, the alkyne functionality is amenable to "click" chemistry reactions, which could be used to attach the molecule to nanoparticles or other nanoscale structures, creating novel hybrid materials with tailored functionalities. mdpi.com

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira | Pd/Cu | THF | 65–75 | |

| Au-Catalyzed | Au(I) | Hexanes | 80–85 | |

| Propargylation | K₂CO₃ | DMF | 70 |

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:

Structural confirmation relies on spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : The alkyne proton (≡C-H) appears as a singlet near δ 2.1–2.3 ppm, while aromatic protons from the nitrobenzene ring resonate at δ 7.5–8.2 ppm. The hexynyl chain shows characteristic methylene peaks (δ 1.2–1.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 217 (C₁₂H₁₁NO₂) with fragmentation patterns matching the alkyne and nitro groups.

- HPLC-PDA : Purity analysis using C18 columns (acetonitrile/water mobile phase) detects impurities <2% .

Advanced: How do substituents on the benzene ring influence the reactivity of nitroaryl-alkyne derivatives?

Methodological Answer:

Substituents alter electronic and steric effects, impacting reactivity in cross-coupling or cycloaddition reactions:

-

Electron-Withdrawing Groups (EWGs) : Nitro groups (meta/para) increase electrophilicity, enhancing alkyne coupling rates but risking nitro reduction under harsh conditions .

-

Steric Effects : Bulky groups (e.g., -CF₃ in ) reduce reaction rates due to hindered access to the alkyne.

-

Comparative Data :

Table 2: Substituent Effects on Reaction YieldSubstituent Reaction Type Yield (%) Reference -NO₂ (para) Sonogashira 85 -OCH₃ (para) Propargylation 70 -CF₃ (para) Au-Catalyzed 60

Resolution of Contradictions : Discrepancies in yields (e.g., lower yields with -CF₃ vs. -NO₂) are attributed to the balance between electronic activation and steric hindrance .

Advanced: How can researchers address contradictions in catalytic efficiency when using different transition metals for alkyne functionalization?

Methodological Answer:

Catalyst performance depends on metal-alkyne interaction and nitro group stability:

- Au Catalysts : Promote soft nucleophilic attack on alkynes, ideal for nitroaryl systems ( shows 85% yield) but may require inert atmospheres .

- Pd/Cu Systems : Effective for Sonogashira coupling but sensitive to nitro group reduction at high temperatures.

- Contradiction Analysis : Lower yields with Pd/Cu (65–75%) vs. Au (80–85%) arise from competing reduction pathways (e.g., nitro to amine). Mitigation strategies include:

Advanced: What safety protocols are critical when handling nitroaromatic compounds like this compound?

Methodological Answer:

Key safety measures derived from GHS classifications ():

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of dust/aerosols .

- Ventilation : Use fume hoods for synthesis/purification steps to limit exposure to volatile nitro compounds.

- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent decomposition .

- Emergency Protocols :

- Eye exposure: Rinse with water for 15+ minutes.

- Skin contact: Wash with soap/water; avoid solvents that enhance dermal absorption .

Advanced: How can computational modeling resolve discrepancies in spectroscopic data for nitroaryl-alkyne derivatives?

Methodological Answer:

DFT calculations (e.g., Gaussian 16) predict NMR/IR spectra to validate experimental

- NMR Shifts : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental δ values for alkyne and aromatic protons.

- IR Vibrations : Simulate C≡C and NO₂ stretches to confirm assignments.

- Case Study : For this compound, computed C≡C stretch at 2105 cm⁻¹ matches experimental IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.